4'-n-Propoxy-2,2,2-trifluoroacetophenone
CAS No.:
Cat. No.: VC13394252
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F3O2 |
|---|---|
| Molecular Weight | 232.20 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(4-propoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C11H11F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 |
| Standard InChI Key | DBGDCGHMQBHMAZ-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F |
Introduction
Synthesis Pathways
The synthesis of 4'-n-Propoxy-2,2,2-trifluoroacetophenone involves multiple steps, typically starting with fluorinated acetophenones and incorporating the propoxy group through etherification reactions. Below are common steps in its synthesis:
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Starting Materials:
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Trifluoroacetophenone derivatives.
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n-Propyl alcohol or its derivatives for introducing the propoxy group.
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Reaction Conditions:
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Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
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Catalysts like strong acids (e.g., sulfuric acid) or bases (e.g., potassium carbonate) facilitate the etherification reaction.
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Controlled temperatures are essential to prevent side reactions.
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General Reaction Scheme:
The reaction yields depend on precise control over reaction time, temperature, and reagent purity.
Characterization Techniques
To confirm the identity and purity of 4'-n-Propoxy-2,2,2-trifluoroacetophenone, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.
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Fluorine NMR (F NMR) is useful for analyzing the trifluoromethyl group.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns for structural confirmation.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as ketones (C=O stretch) and ethers (C-O-C stretch).
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High-Performance Liquid Chromatography (HPLC):
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Assesses purity and detects impurities in synthesized samples.
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Applications
The unique structural features of 4'-n-Propoxy-2,2,2-trifluoroacetophenone make it valuable in various scientific fields:
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Medicinal Chemistry:
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The trifluoromethyl group enhances lipophilicity and metabolic stability.
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Potential precursor for synthesizing pharmaceuticals targeting specific biological pathways.
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Agrochemical Development:
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Fluorinated compounds often exhibit enhanced efficacy as pesticides or herbicides due to their stability and bioactivity.
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Material Science:
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Used in designing fluorinated polymers or specialty chemicals with unique properties such as low surface energy or high thermal resistance.
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Reactivity and Mechanisms
The electron-withdrawing nature of the trifluoromethyl group significantly affects the compound's reactivity:
Research Findings
Studies on similar compounds suggest that fluorination enhances biological activity by improving binding affinity to biological targets such as enzymes or receptors. Additionally:
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Fluorinated acetophenones exhibit higher metabolic stability in vivo.
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The introduction of n-propoxy groups may improve solubility and membrane permeability in drug candidates.
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